
Spectroscopic Profile of 3-Cyclohexylphenol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Cyclohexylphenol

Cat. No.: B162891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key spectroscopic data for 3-
Cyclohexylphenol (CAS No: 1943-95-9, Molecular Formula: C₁₂H₁₆O, Molecular Weight:

176.26 g/mol ). The information presented is intended to support research and development

activities by providing essential spectral characteristics for this compound.

Spectroscopic Data Summary
The following tables summarize the available quantitative data from Mass Spectrometry (MS),

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy for 3-
Cyclohexylphenol. It is important to note that experimental ¹H NMR data for 3-
Cyclohexylphenol was not readily available in the public spectral databases searched.

Table 1: Mass Spectrometry (MS) Data
Mass spectrometry of 3-Cyclohexylphenol reveals a molecular ion peak consistent with its

molecular weight and characteristic fragmentation patterns.
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Feature m/z Value Interpretation

Molecular Ion Peak [M]⁺ 176

Corresponds to the molecular

weight of 3-

Cyclohexylphenol[1]

Major Fragment 1 108
A significant fragment ion

observed in the spectrum[1]

Major Fragment 2 120
Another prominent fragment

ion[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
The ¹³C NMR spectrum of 3-Cyclohexylphenol displays signals corresponding to the twelve

carbon atoms in the molecule. Although a complete peak list is not publicly available, the

presence of a ¹³C NMR spectrum has been confirmed in spectral databases.[1]

A detailed, publicly available peak list for the ¹³C NMR spectrum of 3-Cyclohexylphenol could

not be retrieved from the searched databases.

Table 3: Infrared (IR) Spectroscopy Data
The infrared spectrum of 3-Cyclohexylphenol exhibits characteristic absorption bands for the

hydroxyl and aromatic functional groups. The data presented here is based on a vapor phase

IR spectrum.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3600-3200 Strong, Broad O-H stretch (phenolic)

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Strong
Aliphatic C-H stretch

(cyclohexyl)

~1600-1450 Medium-Strong Aromatic C=C ring stretch

~1200 Strong C-O stretch (phenolic)

Note: The exact peak positions and intensities can vary depending on the experimental

conditions (e.g., phase, solvent).

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on standard techniques for the analysis of phenolic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 3-Cyclohexylphenol would be dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of

tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be

acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as pulse sequence,

acquisition time, and relaxation delay would be optimized to ensure accurate integration and

resolution of signals. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify

the spectrum to a series of singlets, one for each unique carbon environment.

Infrared (IR) Spectroscopy
The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For a solid sample like 3-Cyclohexylphenol, the spectrum could be recorded as a KBr pellet, a

nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. For a vapor phase

spectrum, the sample would be gently heated under vacuum to generate a sufficient vapor
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pressure in a gas cell with IR-transparent windows. The spectrum is typically recorded over the

mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry

(GC-MS) system. A dilute solution of 3-Cyclohexylphenol in a volatile organic solvent (e.g.,

dichloromethane or methanol) would be injected into the GC. The compound is then vaporized

and separated from the solvent and any impurities on a capillary column. The separated

compound then enters the mass spectrometer, where it is ionized, typically by electron impact

(EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer and detected.

Workflow Visualization
The logical flow of spectroscopic analysis for a compound like 3-Cyclohexylphenol is depicted

in the following diagram.
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Click to download full resolution via product page

Spectroscopic analysis workflow for 3-Cyclohexylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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